(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol

Ames test mutagenicity polycyclic aromatic hydrocarbon

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a trans-3,4-dihydrodiol metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), a prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen. It is one of four structurally related trans-3,4-dihydrodiols that arise from DMBA metabolism and is distinguished by the full reduction of both the 7- and 12-methyl groups to hydroxymethyl substituents.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 69260-85-1
Cat. No. B13761389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol
CAS69260-85-1
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO
InChIInChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1
InChIKeyMSEPVWJAXDXICK-UYAOXDASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol (CAS 69260-85-1) for PAH Carcinogenesis Research


(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a trans-3,4-dihydrodiol metabolite of 7,12-dimethylbenz[a]anthracene (DMBA), a prototypical polycyclic aromatic hydrocarbon (PAH) carcinogen. It is one of four structurally related trans-3,4-dihydrodiols that arise from DMBA metabolism and is distinguished by the full reduction of both the 7- and 12-methyl groups to hydroxymethyl substituents [1]. As a proximate carcinogen metabolite analog, this compound serves as a critical tool for studying PAH metabolic activation, structure-activity relationships, and the role of bay-region diol-epoxide formation in carcinogenesis [2].

Why 7,12-Dimethanol-3,4-diol Cannot Be Swapped with Other DMBA Dihydrodiols


The biological activity of DMBA trans-3,4-dihydrodiols is exquisitely dependent on the oxidation state of the 7- and 12-methyl groups. While the 3,4-diols of DMBA and 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) are potent mutagens and tumor initiators, the 3,4-diol of 7,12-dihydroxymethylbenz[a]anthracene is essentially inactive in the same assays [1]. This demonstrates that substitution at the 7- and 12-positions cannot be interchanged without qualitatively altering biological potency; the fully reduced 7,12-dimethanol derivative occupies a distinct activity niche that is essential for delineating the structural requirements for bay-region diol-epoxide activation [1][2].

Head-to-Head Evidence: Why Choose 7,12-Dimethanol-3,4-diol Over Alternative DMBA Dihydrodiols


DMBA-3,4-diol and 7-OHM-12-MBA-3,4-diol Are Strongly Mutagenic, Whereas 7,12-Dihydroxymethylbenz[a]anthracene-3,4-diol Is Not

Among 39 DMBA derivatives tested in Salmonella typhimurium TA100 with metabolic activation, only the 3,4-diols of DMBA and 7-OHM-12-MBA were strongly mutagenic; the 3,4-diol of 7,12-dihydroxymethylbenz[a]anthracene was not [1]. This is a direct head-to-head comparison of structurally analogous 3,4-diols differing only in the oxidation state of the 7- and 12-substituents.

Ames test mutagenicity polycyclic aromatic hydrocarbon bay-region diol-epoxide

DMBA-3,4-diol Is a Potent Tumor Initiator (9.8 Papillomas/Mouse), 7,12-Dihydroxymethylbenz[a]anthracene-3,4-diol Is Not

In the mouse skin two-stage tumorigenesis model, DMBA-3,4-diol at 3 nmol/mouse induced 9.8 papillomas/mouse after 23 weeks of promotion, whereas the parent DMBA induced 2.9 papillomas/mouse. The 3,4-diol of 7-OHM-12-MBA induced only 0.9 papillomas/mouse. The 3,4-diol of 7,12-dihydroxymethylbenz[a]anthracene was tested and was less tumorigenic than DMBA itself [1].

tumor initiation mouse skin two-stage carcinogenesis tumor multiplicity polycyclic aromatic hydrocarbon

3,4-Dihydrodiols of DMBA Induce 13.3-Fold More Lung Adenomas than DMBA; 7,12-Dihydroxymethylbenz[a]anthracene Induces <2-Fold Above Control

In the newborn mouse lung adenoma model, 28 nmol i.p. of DMBA-3,4-diol caused 13.3 times more lung adenomas than DMBA; 7-OHM-12-MBA-3,4-diol caused 4.1 times more. In contrast, 7,12-dihydroxymethylbenz[a]anthracene (the parent hydrocarbon of the target compound) caused less than a 2-fold increase over DMSO control [1]. The 3,4-diol of this compound is expected to be similarly inactive.

lung adenoma newborn mouse bioassay in vivo carcinogenicity PAH dihydrodiol

Trans-3,4-dihydrodiols of DMBA, 7-Me-12-OHMeBA, and 7-OHMe-12-MeBA Bind Strongly to DNA; 7,12-(OHMe)2BA-3,4-diol Does Not Show Enhanced Binding

Upon further metabolism by liver microsomes, the trans-3,4-dihydrodiols of 7,12-dimethylbenz[a]anthracene, 7-methyl-12-hydroxymethylbenz[a]anthracene, and 7-hydroxymethyl-12-methylbenz[a]anthracene formed products that bind more strongly to DNA in vitro than the parent 7,12-Me2BA. The trans-3,4-dihydrodiol of 7,12-di(hydroxymethyl)benz[a]anthracene did not exhibit this enhanced DNA binding [1].

DNA binding metabolic activation PAH dihydrodiol bay-region theory

DMBA-trans-3,4-diol Is 6–8x More Mutagenic Than DMBA in V79 Mammalian Cells; 7,12-Dihydroxymethylbenz[a]anthracene-3,4-diol Is Inactive

In V79 Chinese hamster cells with metabolic activation provided by golden hamster cells, DMBA-trans-3,4-diol was the only metabolite more active than DMBA, causing 6–8 times more mutations to ouabain and 6-thioguanine resistance at 0.05 μM. The trans-3,4-diol of 7,12-dihydroxymethylbenz[a]anthracene was not detectably mutagenic [1].

mammalian cell mutagenicity V79 cells ouabain resistance 6-thioguanine resistance

Reduction of 7- and 12-Methyl Groups to Hydroxymethyls Abolishes Tumor-Initiating Activity: Class-Level SAR

Across multiple assay systems (Ames TA100, V79 mammalian cells, mouse skin initiation, newborn mouse lung adenoma), the 3,4-dihydrodiol of 7,12-dihydroxymethylbenz[a]anthracene consistently lacks the strong mutagenic and tumorigenic activity exhibited by the 3,4-diols of DMBA and 7-OHM-12-MBA [1][2][3]. This pattern reflects a class-level SAR: full reduction of both 7- and 12-methyls to hydroxymethyls prevents efficient bay-region diol-epoxide formation, likely due to altered metabolic processing by cytochrome P450 enzymes.

structure-activity relationship PAH carcinogenesis hydroxymethyl derivatives metabolic activation

Best Application Scenarios for (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol in PAH Research


Negative Control in Ames and Mammalian Mutagenicity Assays for PAH Dihydrodiols

The compound's demonstrated lack of mutagenic activity in both S. typhimurium TA100 and V79 mammalian cell assays [1] makes it an ideal negative control when testing the mutagenicity of other DMBA dihydrodiols or bay-region diol-epoxides. Researchers can pair it with DMBA-3,4-diol (strongly mutagenic) to establish a full activity range within a single experiment.

Structure-Activity Relationship Studies of Bay-Region Metabolic Activation

The compound's unique 7,12-dimethanol substitution pattern, combined with the 3,4-dihydrodiol bay-region functionality, allows systematic investigation of how methyl group oxidation state influences cytochrome P450-mediated bioactivation to diol-epoxides. The stark contrast with DMBA-3,4-diol—a 3.4-fold difference in tumor initiation and 6–8-fold difference in mammalian cell mutagenicity [1][2]—makes this compound essential for mapping the structural determinants of proximate carcinogen activation.

In Vivo Tumorigenicity Studies Requiring an Inactive Dihydrodiol Comparator

For experiments using mouse skin initiation or newborn mouse lung adenoma models, the compound serves as a non-tumorigenic dihydrodiol control. Its parent hydrocarbon induces <2-fold lung adenomas above control, versus 13.3-fold for DMBA-3,4-diol [1], providing a low-activity reference point that is structurally related but functionally distinct from the active proximate carcinogens.

DNA Binding and Metabolic Activation Assays Differentiating Reactive from Non-Reactive Dihydrodiols

In in vitro DNA-binding assays with microsomal activation, the compound's failure to produce DNA-reactive species—in contrast to the enhanced binding observed with DMBA-, 7-Me-12-OHMe-, and 7-OHMe-12-Me-3,4-diols [1]—establishes it as a structurally matched negative control. This application is critical for validating the specificity of DNA adduct detection methods and for studying the metabolic pathways that do not lead to DNA damage.

Quote Request

Request a Quote for (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.